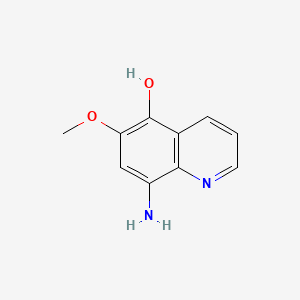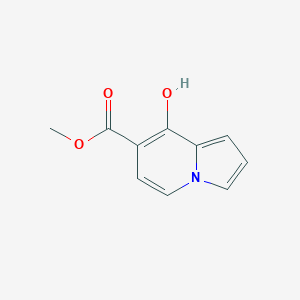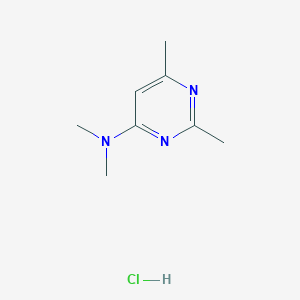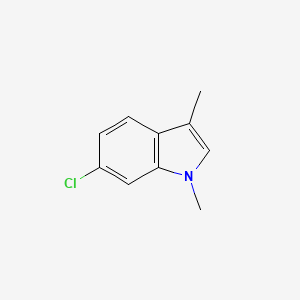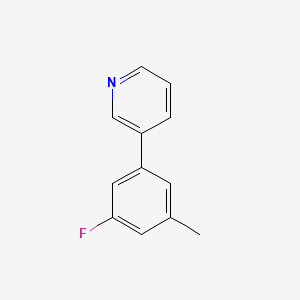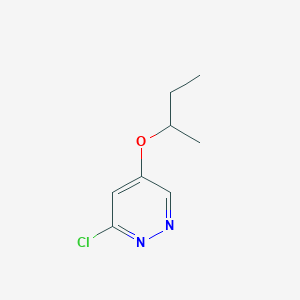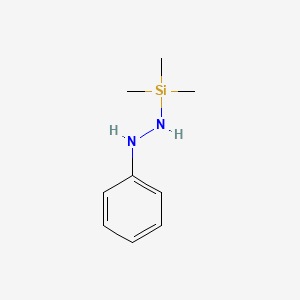
1-Phenyl-2-(trimethylsilyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C9H16N2Si. It contains a phenyl group attached to a hydrazine moiety, which is further substituted with a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(trimethylsilyl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)hydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl group enhances the stability of the hydrazine moiety, allowing it to participate in reactions that form azo compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylhydrazine: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
2-Phenylhydrazine: Similar structure but with the phenyl group attached to a different nitrogen atom.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both the phenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
13271-92-6 |
|---|---|
Molekularformel |
C9H16N2Si |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChI-Schlüssel |
ZVWJFSCKAIBVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


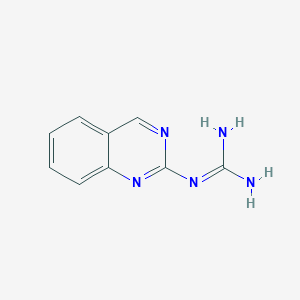
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
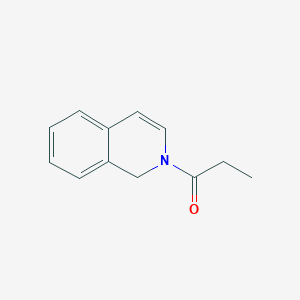
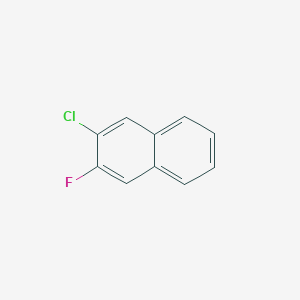
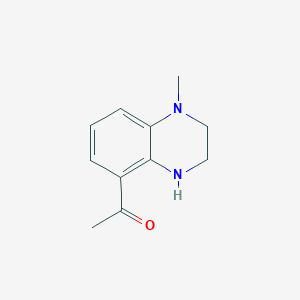
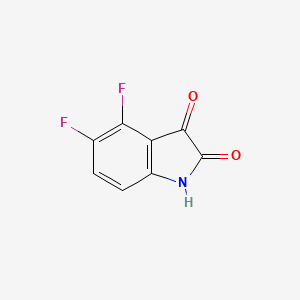
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
